molecular formula C14H10F3N3O4 B13418271 2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile Trifluoroacetate Salt

2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile Trifluoroacetate Salt

Cat. No.: B13418271
M. Wt: 341.24 g/mol
InChI Key: PFXWRORZVXGRFW-UHFFFAOYSA-N
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Description

Chemical Structure & Properties:
The compound, referred to here as the trifluoroacetate salt, is derived from its free base form, 1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrile (CAS: 99462-32-5; molecular formula: C₁₂H₉N₃O₂; MW: 227.22) . The trifluoroacetate counterion enhances solubility and stability, making it suitable for pharmacological and synthetic applications.

Synthesis:
The base compound is synthesized via high-yield routes involving condensation and cyclization reactions, as detailed in LookChem reports . The trifluoroacetate salt is likely formed during purification via acidification, a common practice for isolating polar intermediates.

Properties

Molecular Formula

C14H10F3N3O4

Molecular Weight

341.24 g/mol

IUPAC Name

6-(hydroxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H9N3O2.C2HF3O2/c13-6-9-5-10(8-1-3-14-4-2-8)11(7-16)15-12(9)17;3-2(4,5)1(6)7/h1-5,16H,7H2,(H,15,17);(H,6,7)

InChI Key

PFXWRORZVXGRFW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)CO.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile Trifluoroacetate Salt typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile Trifluoroacetate Salt involves its interaction with specific molecular targets and pathways. The bipyridine core can coordinate with metal ions, affecting various biochemical processes . The hydroxymethyl and carbonitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural variations among analogous compounds include:

  • Substituent type : Hydroxymethyl (-CH₂OH) vs. methyl (-CH₃) vs. carboxamide (-CONH₂).
  • Positioning : Differences in substituent placement on the bipyridine scaffold.
  • Salt forms : Trifluoroacetate vs. free base.
Table 1: Structural Comparison of Key Compounds
Compound Name (CAS) Substituents Molecular Formula MW Key Features
Target Compound (Trifluoroacetate Salt) 2-(hydroxymethyl), 6-oxo C₁₂H₉N₃O₂·CF₃COOH 331.25* Enhanced solubility (salt form)
2-Methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile (78415-72-2) 2-methyl, 6-oxo C₁₂H₉N₃O 211.22 Higher lipophilicity
2-Methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide (80047-24-1) 2-methyl, 5-carboxamide C₁₂H₁₁N₃O₂ 229.24 Hydrogen-bonding capacity
[3,4'-Bipyridine]-6-carbonitrile (12d, ) No oxo/hydroxymethyl groups C₁₁H₇N₃ 181.19 Simpler scaffold, lower polarity

*Estimated molecular weight including trifluoroacetate.

Physicochemical Properties

  • Solubility : The trifluoroacetate salt form of the target compound likely exhibits superior aqueous solubility compared to its free base and methyl-substituted analogs due to ionic character .
  • Stability : Methyl and carboxamide derivatives (e.g., 78415-72-2, 80047-24-1) are reported as "typically in stock" , suggesting greater synthetic accessibility or stability under standard conditions.

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